(2E,5Z)-3-allyl-5-(4-chlorobenzylidene)-2-(thiazol-2-ylimino)thiazolidin-4-one
Description
The compound “(2E,5Z)-3-allyl-5-(4-chlorobenzylidene)-2-(thiazol-2-ylimino)thiazolidin-4-one” belongs to the thiazolidin-4-one family, a class of heterocyclic molecules renowned for their diverse pharmacological activities. Its structure features a thiazolidinone core substituted with an allyl group at position 3, a 4-chlorobenzylidene moiety at position 5, and a thiazol-2-ylimino group at position 2. The stereochemistry is defined by the (2E,5Z) configuration, which is critical for its biological interactions .
Synthesis typically involves condensation of 3-allyl-2-(thiazol-2-ylimino)thiazolidin-4-one with 4-chlorobenzaldehyde under reflux conditions using a solvent like ethanol and catalysts such as silica-supported ionic liquid phases (SILLP). Crystallographic analyses confirm the planar geometry of the thiazolidinone ring, with conjugated C=O and imine groups contributing to stability and electronic properties .
Properties
IUPAC Name |
(2E,5Z)-5-[(4-chlorophenyl)methylidene]-3-prop-2-enyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3OS2/c1-2-8-20-14(21)13(10-11-3-5-12(17)6-4-11)23-16(20)19-15-18-7-9-22-15/h2-7,9-10H,1,8H2/b13-10-,19-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTFZIJUWJXBLJ-LPDGQVOVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN\1C(=O)/C(=C/C2=CC=C(C=C2)Cl)/S/C1=N/C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E,5Z)-3-allyl-5-(4-chlorobenzylidene)-2-(thiazol-2-ylimino)thiazolidin-4-one is a compound belonging to the thiazolidinone class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antioxidant, anticancer, and other pharmacological properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
1. Antibacterial Activity
Research has demonstrated that thiazolidinone derivatives exhibit significant antibacterial properties. Specifically, this compound has shown potent activity against various bacterial strains:
| Bacterial Strain | Inhibition Percentage |
|---|---|
| Escherichia coli | 88.46% |
| Staphylococcus aureus | 91.66% |
These results indicate the compound's potential for development as an antibacterial agent, particularly against Gram-positive and Gram-negative bacteria .
2. Antioxidant Activity
The antioxidant capacity of thiazolidinone compounds is significant, with studies indicating that this compound exhibits a high percentage of inhibition in ABTS assays:
| Assay Type | Inhibition Percentage |
|---|---|
| ABTS | 81.8% |
This suggests that the compound can scavenge free radicals effectively, contributing to its potential therapeutic applications in oxidative stress-related conditions .
3. Anticancer Activity
Thiazolidinone derivatives have been explored for their anticancer properties. The compound has shown efficacy in inhibiting the growth of various cancer cell lines:
| Cell Line | Activity |
|---|---|
| HT29 adenocarcinoma | Growth inhibition observed |
| H460 lung cancer | Growth inhibition observed |
The presence of the thiazole moiety is believed to enhance its anticancer activity by affecting cellular pathways involved in tumor growth .
4. Other Pharmacological Activities
Beyond antibacterial and anticancer effects, this compound has also been investigated for:
- Anticonvulsant Activity: Some derivatives have shown promise in models of epilepsy.
- Anti-inflammatory Effects: The thiazolidinone core is associated with anti-inflammatory properties.
Case Studies
Several studies have been conducted to evaluate the biological activities of thiazolidinone derivatives similar to this compound:
- Study on Antibacterial Properties:
- Antioxidant Evaluation:
- Anticancer Studies:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
Key structural variations among analogs include:
- Substituents on the benzylidene group : The 4-chloro substituent in the target compound contrasts with derivatives bearing nitro (), methoxy (), or hydroxy groups ().
- Thiazole/benzothiazole modifications: Replacing thiazol-2-ylimino with benzothiazol-2-ylimino () or pyridinylimino () alters electronic properties and binding affinity.
- Stereochemistry : The (2E,5Z) configuration in the target compound versus (2Z,5Z) or (2E,5E) isomers () impacts molecular planarity and biological activity.
Structure-Activity Relationships (SAR)
- Electron-withdrawing groups : Nitro () or chloro substituents enhance anticonvulsant and antibacterial activities by improving target binding.
- Hydrophobic substituents : Allyl or aryl groups (e.g., 4-methoxyphenyl in ) increase lipophilicity, aiding membrane penetration.
- Stereochemical constraints : The (2E,5Z) configuration in the target compound ensures optimal conjugation and planarity for interactions with enzyme active sites .
Crystallographic and Physicochemical Data
- Target compound: X-ray diffraction confirms Z-configuration at C5–C9 (bond length: 1.331 Å) and planar thiazolidinone ring .
- Analogues :
Q & A
Q. Q1. What are the optimal synthetic routes for preparing (2E,5Z)-3-allyl-5-(4-chlorobenzylidene)-2-(thiazol-2-ylimino)thiazolidin-4-one, and how can reaction yields be improved?
Methodological Answer: The compound is typically synthesized via Knoevenagel condensation between a thiazolidin-4-one precursor (e.g., 3-allyl-2-(thiazol-2-ylimino)thiazolidin-4-one) and 4-chlorobenzaldehyde under reflux in ethanol or methanol. Catalysts like piperidine or supported ionic liquid-like phases (SILLP) enhance reaction efficiency, achieving yields >85% . Key steps include:
- Reagent Ratios: Equimolar aldehyde and thiazolidinone (1:1).
- Solvent Choice: Ethanol or methanol for solubility and ease of product isolation.
- Temperature/Time: Reflux for 3–6 hours, monitored by TLC for completion.
Post-synthesis, recrystallization from methanol or DMF:ethanol mixtures improves purity .
Q. Q2. How is the compound characterized structurally, and what spectroscopic techniques are critical for confirming its configuration?
Methodological Answer:
- IR Spectroscopy: Identifies key functional groups:
- C=O stretch (1700–1720 cm⁻¹) for the thiazolidinone ring.
- Exocyclic C=C (1646–1691 cm⁻¹) and C=N (thiazol-2-ylimino, ~1660 cm⁻¹) .
- NMR Analysis:
- X-ray Crystallography: Resolves (2E,5Z) stereochemistry via torsion angles (e.g., C9–C10–N1–C14 = -3.4°) and planar thiazole ring geometry .
Advanced Stereochemical and Computational Analysis
Q. Q3. How can researchers resolve configurational isomerism (e.g., 2E,5Z vs. 2Z,5E) in thiazolidin-4-one derivatives?
Methodological Answer: Configurational isomers arise from restricted rotation around C=N (imine) and C=C (benzylidene) bonds. To distinguish isomers:
- NMR Integration: Compare peak ratios for diagnostic protons (e.g., allyl or aryl groups). For example, 2E,5Z isomers show distinct pyrazole proton shifts (δ 8.18–8.64 ppm) vs. 2Z,5Z isomers .
- X-ray Diffraction: Definitive assignment via bond lengths (e.g., N1–C10 = 1.362 Å in Z-configuration) and dihedral angles .
- DFT Calculations: Optimize geometries at B3LYP/6-31G(d) level to predict stability trends and compare with experimental data .
Q. Q4. What computational strategies are used to predict the biological activity or reactivity of this compound?
Methodological Answer:
- Docking Studies: Model interactions with targets (e.g., α-amylase or COX-2) using AutoDock Vina. Hydrophobic pockets and H-bonding (e.g., Ser516 in COX-2) are critical for binding .
- QSAR Models: Correlate substituent effects (e.g., 4-Cl vs. 4-NO₂ on benzylidene) with bioactivity using Hammett constants or molecular descriptors .
- TDDFT for UV-Vis: Simulate electronic transitions (e.g., π→π* at ~350 nm) to validate experimental spectra .
Biological Evaluation and Structure-Activity Relationships (SAR)
Q. Q5. How is the antitumor activity of this compound evaluated experimentally, and what mechanisms are hypothesized?
Methodological Answer:
- In Vitro Assays: Test against glioblastoma (U87MG) or breast cancer (MCF-7) cells using MTT assays. IC₅₀ values <20 µM indicate potency .
- Mechanistic Studies:
- Cell Cycle Analysis: Flow cytometry to detect G2/M phase arrest.
- Apoptosis Markers: Caspase-3 activation via Western blotting.
- SAR Insights: The 4-chlorobenzylidene group enhances lipophilicity and membrane penetration, while the thiazol-2-ylimino moiety facilitates π-stacking with DNA/enzymes .
Q. Q6. What strategies optimize the compound’s pharmacokinetic properties without altering its core structure?
Methodological Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl) on the allyl chain to improve solubility.
- Nanoparticle Encapsulation: Use PLGA or liposomes to enhance bioavailability and reduce off-target effects.
- Metabolic Stability: Incubate with liver microsomes to identify vulnerable sites (e.g., thiazole ring oxidation) and modify with electron-withdrawing groups .
Crystallography and Advanced Structural Analysis
Q. Q7. What challenges arise in crystallizing this compound, and how are they addressed?
Methodological Answer:
- Crystal Growth: Slow evaporation from DMF:ethanol (1:2) at -15°C yields diffraction-quality crystals.
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) with SHELXL for refinement. Key parameters:
- Hydrogen Bonding: Graph-set analysis (e.g., C(6) chains via N–H⋯O interactions) stabilizes the lattice .
Contradictions and Reproducibility in Literature
Q. Q8. How should researchers reconcile discrepancies in reported bioactivity data for similar thiazolidin-4-one derivatives?
Methodological Answer:
- Standardize Assays: Use identical cell lines (e.g., ATCC-certified U87MG) and control compounds (e.g., doxorubicin).
- Validate Purity: HPLC (≥95% purity) and elemental analysis (C, H, N within ±0.4% of theoretical) .
- Contextualize SAR: Note substituent effects—e.g., 4-Cl vs. 4-OCH₃ on benzylidene alters electron density and binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
